2-((4-(3-Phenylpropanamido)but-2-yn-1-yl)oxy)benzamide
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Description
Synthesis Analysis
The synthesis of compounds structurally similar to "2-((4-(3-Phenylpropanamido)but-2-yn-1-yl)oxy)benzamide" often involves complex reactions including ring closure, reduction, and acylation steps. These processes yield compounds with potential antitumor effects and other significant bioactivities, demonstrating the intricate methods required to synthesize such complex molecules (Bin, 2015).
Molecular Structure Analysis
Studies involving crystal structure analysis and spectral investigations (IR, NMR, UV-Vis) provide insights into the molecular geometry and electronic properties of similar compounds. For example, the use of X-ray diffraction and DFT calculations has been instrumental in understanding the optimized molecular structure, vibrational frequencies, and chemical shifts, which are crucial for elucidating the compound's molecular structure (Demir et al., 2016).
Chemical Reactions and Properties
Research on compounds with similar structures has explored their reactivity and interaction with biological systems. For instance, the synthesis of benzamide derivatives and their biological evaluation, including antiproliferative activity against various cancer cell lines, showcases the potential chemical reactivity and applications of these compounds (Saeed et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are key factors in the application and study of these compounds. Crystallography reports provide detailed information on the crystal packing, stabilization by hydrogen bonds, and π···π interactions, highlighting the significance of physical properties in understanding the behavior of these molecules (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and interactions with biological targets, are essential for determining the utility of these compounds. Studies on the inhibition of histone deacetylases by derivatives of similar compounds illustrate the importance of chemical properties in therapeutic applications (Jiao et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the serotonergic system , suggesting that this compound may also interact with serotonin receptors or other components of this system.
Mode of Action
A related compound has been shown to induce an antidepressant-like effect in mice, which was related to the modulation of the serotonergic system, specifically the 5-ht1a and 5-ht3 receptors . This suggests that 2-((4-(3-Phenylpropanamido)but-2-yn-1-yl)oxy)benzamide may have a similar mode of action.
Biochemical Pathways
Given its potential interaction with the serotonergic system , it may influence pathways related to serotonin synthesis, release, and reuptake, as well as downstream signaling pathways.
Result of Action
The search results suggest that 2-((4-(3-Phenylpropanamido)but-2-yn-1-yl)oxy)benzamide may have antidepressant-like effects . This is based on the observed effects of a related compound, which showed an antidepressant-like effect in both the forced swimming test (FST) and tail suspension test (TST) in mice .
properties
IUPAC Name |
2-[4-(3-phenylpropanoylamino)but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c21-20(24)17-10-4-5-11-18(17)25-15-7-6-14-22-19(23)13-12-16-8-2-1-3-9-16/h1-5,8-11H,12-15H2,(H2,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITIATTZPGFIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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